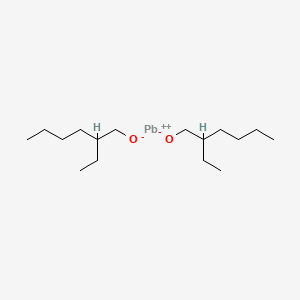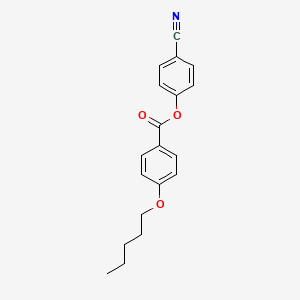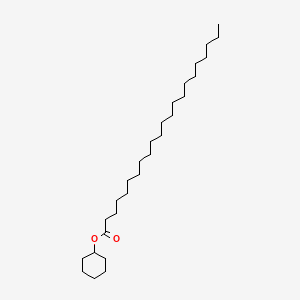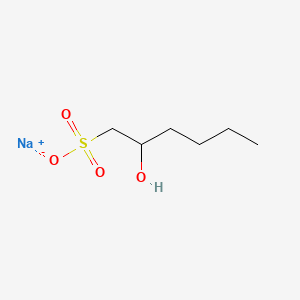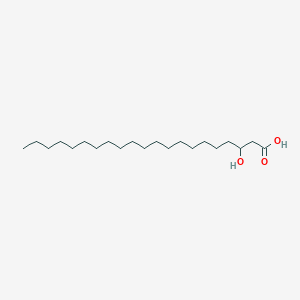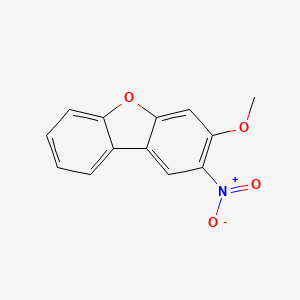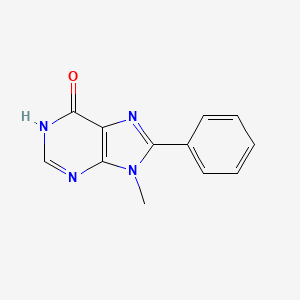
Bis(2-butoxyethyl) undecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-butoxyethyl) undecanedioate is an organic compound with the molecular formula C23H44O6. It is an ester derived from undecanedioic acid and 2-butoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-butoxyethyl) undecanedioate typically involves the esterification of undecanedioic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, undecanedioic acid and 2-butoxyethanol, are mixed in the presence of an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The ester groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can also participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Bis(2-butoxyethyl) undecanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkages, which can be hydrolyzed in biological systems.
Industry: It is used as a plasticizer in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Bis(2-butoxyethyl) undecanedioate involves its interaction with various molecular targets. The ester linkages in the compound can be hydrolyzed by esterases, leading to the release of undecanedioic acid and 2-butoxyethanol. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparaison Avec Des Composés Similaires
Bis(2-ethoxyethyl) undecanedioate: Similar in structure but with ethoxy groups instead of butoxy groups.
Bis(2-methoxyethyl) undecanedioate: Contains methoxy groups instead of butoxy groups.
Bis(2-propoxyethyl) undecanedioate: Contains propoxy groups instead of butoxy groups.
Uniqueness: Bis(2-butoxyethyl) undecanedioate is unique due to its specific butoxyethyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
85284-14-6 |
|---|---|
Formule moléculaire |
C23H44O6 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
bis(2-butoxyethyl) undecanedioate |
InChI |
InChI=1S/C23H44O6/c1-3-5-16-26-18-20-28-22(24)14-12-10-8-7-9-11-13-15-23(25)29-21-19-27-17-6-4-2/h3-21H2,1-2H3 |
Clé InChI |
QDDSVTIBJSLCJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
